2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile
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Overview
Description
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile is a complex organic compound with a unique structure that includes both azo and thiophene groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries. Its molecular formula is C24H23N7S, and it has a molecular weight of 441.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives followed by azo coupling with thiophene derivatives. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions often target the azo groups, converting them into amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The mechanism of action of 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile involves its interaction with molecular targets such as enzymes and cellular receptors. The azo groups can undergo reduction within biological systems, leading to the formation of active metabolites that exert various effects. The compound’s interaction with cellular pathways can result in changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(phenylazo)-3-thiophenecarbonitrile
- 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-methylphenylazo)-3-thiophenecarbonitrile
Uniqueness
2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
87617-94-5 |
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Molecular Formula |
C24H22N8O2S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-[(4-nitrophenyl)diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C24H22N8O2S/c1-2-3-14-31(15-4-13-25)21-9-5-20(6-10-21)28-30-24-18(17-26)16-23(35-24)29-27-19-7-11-22(12-8-19)32(33)34/h5-12,16H,2-4,14-15H2,1H3 |
InChI Key |
OBYJOGFVWSLYDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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